![molecular formula C7H4BrClN2O B2640037 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 297757-11-0](/img/structure/B2640037.png)

5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

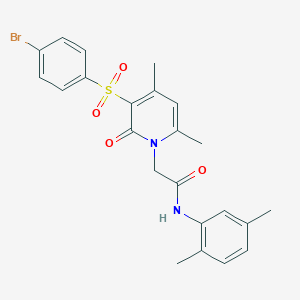

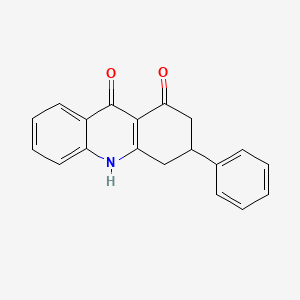

“5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is a chemical compound with the molecular formula C7H5BrN2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .

Molecular Structure Analysis

The molecular structure of “5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is based on the 1H-pyrrolo[2,3-b]pyridine scaffold . The molecule has a bromine atom at the 5-position and a chlorine atom at the 6-position .Applications De Recherche Scientifique

Fibroblast Growth Factor Receptor Inhibitor

This compound has been used in the synthesis of derivatives that have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFR a significant target for cancer therapy . One derivative, compound 4h, exhibited potent FGFR inhibitory activity and inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Inhibition of Cell Migration and Invasion

In addition to its anti-proliferative effects, compound 4h, a derivative of “5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one”, also significantly inhibited the migration and invasion of 4T1 cells . This suggests potential applications in preventing metastasis in cancer treatment .

Protein Kinase Inhibitors

“5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is used as a synthetic intermediate in the production of azaindole-based protein kinase inhibitors . Protein kinases play a crucial role in cell signaling, and their dysregulation is often associated with diseases such as cancer .

Anti-Markovnikov Alkene Hydromethylation

While not directly related to “5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one”, research on similar pyrrolopyridine compounds has led to the development of a protocol for formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation in organic synthesis .

Synthesis of Bioactive Molecules

The unique structure of “5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” makes it a useful building block in the synthesis of bioactive molecules . Its bromo and chloro substituents can undergo various reactions to introduce new functional groups .

Drug Discovery and Development

Given its role in the synthesis of FGFR inhibitors and protein kinase inhibitors, “5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is a valuable compound in drug discovery and development . Its derivatives could potentially be developed into new therapeutic agents .

Orientations Futures

The future directions for research on “5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” and its derivatives could involve further exploration of their inhibitory activities against FGFR1, 2, and 3 . This could potentially lead to the development of new therapeutic strategies for various types of tumors .

Propriétés

IUPAC Name |

5-bromo-6-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2O/c8-4-1-3-2-5(12)10-7(3)11-6(4)9/h1H,2H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKAFYYNUFCZDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(N=C2NC1=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride](/img/structure/B2639958.png)

![1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2639964.png)

![1-methyl-5-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one](/img/structure/B2639965.png)

![Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate](/img/structure/B2639966.png)

![2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2639967.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2639968.png)

![(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2639973.png)